molecular formula C22H28N6O B15009507 N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B15009507
M. Wt: 392.5 g/mol
InChI Key: PAQHHDDPURQNOT-UHFFFAOYSA-N
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Description

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylaniline with diethylamine and 2-methoxyaniline in the presence of a triazine precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are usually conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,4-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine
  • N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine
  • N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-hydroxyphenyl)-1,3,5-triazine-2,4,6-triamine

Uniqueness

What sets N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine apart from similar compounds is its specific substitution pattern on the triazine ring. This unique arrangement of functional groups can confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-(2-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H28N6O/c1-6-28(7-2)22-26-20(23-17-10-8-9-11-19(17)29-5)25-21(27-22)24-18-14-15(3)12-13-16(18)4/h8-14H,6-7H2,1-5H3,(H2,23,24,25,26,27)

InChI Key

PAQHHDDPURQNOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC=C3OC

Origin of Product

United States

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